![molecular formula C18H17N3O2 B12610898 8-Methoxy-N-[2-(pyridin-2-yl)ethyl]quinoline-2-carboxamide CAS No. 648897-08-9](/img/structure/B12610898.png)
8-Methoxy-N-[2-(pyridin-2-yl)ethyl]quinoline-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Methoxy-N-[2-(pyridin-2-yl)ethyl]quinoline-2-carboxamide is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methoxy-N-[2-(pyridin-2-yl)ethyl]quinoline-2-carboxamide typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, including the Skraup synthesis, Friedländer synthesis, or Pfitzinger reaction. These methods involve the cyclization of aniline derivatives with carbonyl compounds under acidic or basic conditions.
Amidation: The final step involves the coupling of the 2-carboxylic acid derivative of quinoline with 2-(pyridin-2-yl)ethylamine to form the desired carboxamide.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinoline-2-carboxylic acid derivatives.
Reduction: Reduction reactions can target the pyridine ring, converting it to piperidine derivatives.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions.
Major Products Formed:
Oxidation: Quinoline-2-carboxylic acid derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 8-Methoxy-N-[2-(pyridin-2-yl)ethyl]quinoline-2-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to DNA, enzymes, and receptors, modulating their activity.
Pathways Involved: It may interfere with cellular processes such as DNA replication, protein synthesis, and signal transduction pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Quinoline-2-carboxamide: Lacks the methoxy and pyridin-2-yl groups, resulting in different biological activities.
8-Hydroxyquinoline: Contains a hydroxyl group instead of a methoxy group, leading to distinct chemical reactivity and applications.
2-(Pyridin-2-yl)ethylamine: A simpler structure without the quinoline core, used in different contexts.
Uniqueness: 8-Methoxy-N-[2-(pyridin-2-yl)ethyl]quinoline-2-carboxamide is unique due to its combination of the quinoline core, methoxy group, and pyridin-2-yl ethylamine moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other related compounds.
Properties
CAS No. |
648897-08-9 |
|---|---|
Molecular Formula |
C18H17N3O2 |
Molecular Weight |
307.3 g/mol |
IUPAC Name |
8-methoxy-N-(2-pyridin-2-ylethyl)quinoline-2-carboxamide |
InChI |
InChI=1S/C18H17N3O2/c1-23-16-7-4-5-13-8-9-15(21-17(13)16)18(22)20-12-10-14-6-2-3-11-19-14/h2-9,11H,10,12H2,1H3,(H,20,22) |
InChI Key |
LIGUDTYYLSSZRI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1N=C(C=C2)C(=O)NCCC3=CC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


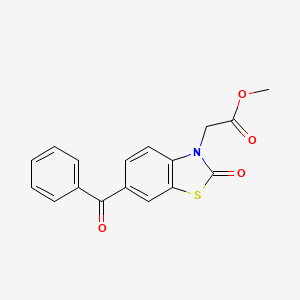



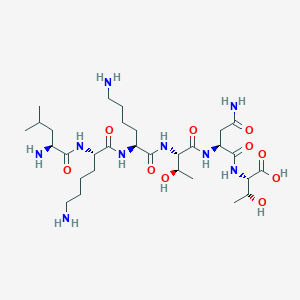
![1,1'-[1-(4-Chlorophenyl)but-1-ene-1,4-diyl]dibenzene](/img/structure/B12610850.png)
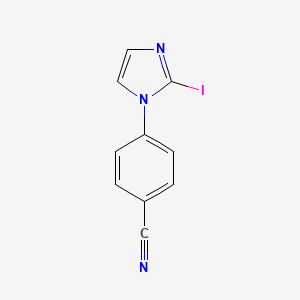

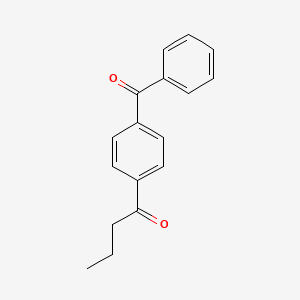
![(4-{[4-(2-Phenoxyethyl)piperazin-1-yl]methyl}phenyl)(phenyl)methanone](/img/structure/B12610872.png)
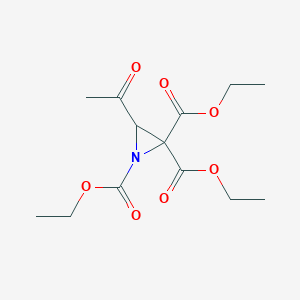

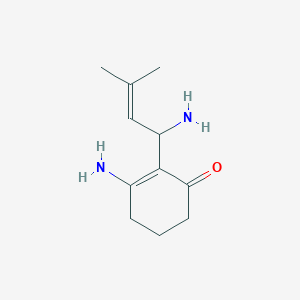
methyl thiocyanate](/img/structure/B12610886.png)
